3-(Pyridin-3-yl)-1H-pyrazol-4-amine
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Overview
Description
3-(Pyridin-3-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)-1H-pyrazol-4-amine typically involves the condensation of a pyridine derivative with a pyrazole derivative. One common method involves the reaction of 3-aminopyridine with 4-chloropyrazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(Pyridin-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
3-(Pyridin-3-yl)-1H-pyrazol-4-amine can be compared with other similar compounds such as:
Pyrazolo[3,4-b]pyridines: These compounds also contain a pyrazole and a pyridine ring but differ in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar structure but include an additional nitrogen atom in the ring system.
Quinolines: These compounds contain a fused benzene and pyridine ring, offering different biological activities.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its ability to participate in diverse chemical reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H8N4 |
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Molecular Weight |
160.18 g/mol |
IUPAC Name |
5-pyridin-3-yl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C8H8N4/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h1-5H,9H2,(H,11,12) |
InChI Key |
ORALIAJAUQBVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NN2)N |
Origin of Product |
United States |
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